molecular formula C14H25NO6 B3328460 Unii-FK6BE2M39U CAS No. 466678-47-7

Unii-FK6BE2M39U

Cat. No.: B3328460
CAS No.: 466678-47-7
M. Wt: 303.35 g/mol
InChI Key: AZUXUOROLIYZMA-XASJZRDYSA-N
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Description

“Unii-FK6BE2M39U” refers to a substance known as .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)- . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H25NO6 . The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .


Physical and Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The physicochemical properties of nanoparticles, including mechanical, thermal, magnetic, electronic, optical, and catalytic properties, can be analyzed using various methods .

Mechanism of Action

Target of Action

Pregabalin, the parent compound of Pregabalin Impurity 13, primarily targets the α2δ subunit of voltage-dependent calcium channels . This subunit is present on neurons in the central nervous system . The α2δ subunit plays a crucial role in modulating the influx of calcium at nerve terminals .

Mode of Action

Pregabalin binds to the α2δ subunit, inhibiting the influx of calcium at nerve terminals . This action results in the inhibition of excitatory neurotransmitter release , including neurotransmitters such as glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .

Biochemical Pathways

The binding of Pregabalin to the α2δ subunit leads to a decrease in the release of several neurotransmitters. This action affects the neuronal excitability and neurotransmission pathways in the central nervous system . The downstream effects include the management of neuropathic pain, postherpetic neuralgia, and fibromyalgia among other conditions .

Pharmacokinetics

It’s also known that the volume of distribution is 0.57 L/kg, and plasma protein binding is 0% .

Result of Action

The molecular and cellular effects of Pregabalin’s action include a decrease in neuronal excitability and a reduction in the release of several neurotransmitters . This leads to its therapeutic effects in managing conditions such as epilepsy, neuropathic pain, fibromyalgia, restless leg syndrome, and generalized anxiety disorder .

Action Environment

The action, efficacy, and stability of Pregabalin and its impurities can be influenced by various environmental factors. For instance, the synthesis of Pregabalin has been shown to be more efficient and controlled in a microreactor system due to its excellent mass and heat transfer performance . Additionally, the level of key impurities can be reduced to below 0.15% at higher reaction temperatures, meeting the quality requirements for pharmaceutical production .

Properties

IUPAC Name

(4S)-4-(2-methylpropyl)-1-[[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(16)6-21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10+,12-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUXUOROLIYZMA-XASJZRDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CC(=O)N(C1)C[C@]2([C@H]([C@H]([C@@H](CO2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466678-47-7
Record name alpha-D-Tagatopyranose, 1-deoxy-1-((4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0466678477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK6BE2M39U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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